SARS-CoV PLpro Inhibitory Potency: Parent Scaffold vs. Optimized GRL-0617
In a comprehensive SAR study of naphthyl-based PLpro inhibitors, the unsubstituted parent compound N-[(R)-1-(1-Naphthyl)ethyl]benzamide (Compound 18) demonstrated an IC50 of 2.2 µM against SARS-CoV PLpro. This is 3.7-fold less potent than the optimized analog GRL-0617 (Compound 9, IC50 = 0.6 µM), which bears 5-amino-2-methyl substituents on the benzamide ring [1]. Notably, the parent compound is approximately equipotent to the 5-acetamido derivative KOM70144 (Compound 7, IC50 = 2.6 µM) and the 2-methyl-only analog (Compound 6, IC50 = 2.3 µM), establishing its potency as intermediate among this inhibitor class [1]. The 4-fold improvement from parent to GRL-0617 quantitatively maps the pharmacophoric contribution of the 5-NH2 group, a finding confirmed by QSAR modeling showing positive contribution of aromatic NH2 to PLpro inhibition [1].
| Evidence Dimension | SARS-CoV PLpro inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 µM |
| Comparator Or Baseline | GRL-0617 (5-amino-2-methyl analog): IC50 = 0.6 µM; KOM70144 (5-acetamido-2-methyl analog): IC50 = 2.6 µM; Compound 6 (2-methyl analog): IC50 = 2.3 µM |
| Quantified Difference | 3.7-fold less potent vs. GRL-0617; equipotent vs. KOM70144 (Δ = 0.4 µM); equipotent vs. 2-methyl analog (Δ = 0.1 µM) |
| Conditions | In vitro PLpro enzyme inhibition assay using fluorogenic peptide substrate; data compiled in Molecular Diversity SAR study (Table 1, Entry 23 vs. Entry 6/4/3) |
Why This Matters
The parent compound serves as the essential baseline control for quantifying the SAR contribution of benzamide ring substituents, enabling rational lead optimization programs where the investigator needs to deconvolve the pharmacophoric role of each substituent.
- [1] Gurung AB, Ali MA, Lee J, Farah MA, Al-Anazi KM. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. Mol Divers. 2021;26(1):215-228. Table 1, Entries 3, 4, 6, and 23. View Source
